Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Radical cascade rearrangement Ring expansion Regioselectivity

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate (CAS 33475-39-7) is a spirocyclic compound of molecular formula C₁₂H₂₀O₃ and molecular weight 212.29 g/mol, belonging to the 1-oxaspiro[2.n]alkane family. It features a strained three-membered oxirane (epoxide) ring spiro-fused to a nine-membered carbocycle at position 1, with an ethyl ester substituent at the oxirane C-2 position.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B13156017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxaspiro[2.7]decane-2-carboxylate
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCCCCCC2
InChIInChI=1S/C12H20O3/c1-2-14-11(13)10-12(15-10)8-6-4-3-5-7-9-12/h10H,2-9H2,1H3
InChIKeyVTRYDSFXBNZTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Oxaspiro[2.7]decane-2-carboxylate (CAS 33475-39-7): Spirocyclic Epoxy Ester Procurement Baseline


Ethyl 1-oxaspiro[2.7]decane-2-carboxylate (CAS 33475-39-7) is a spirocyclic compound of molecular formula C₁₂H₂₀O₃ and molecular weight 212.29 g/mol, belonging to the 1-oxaspiro[2.n]alkane family [1]. It features a strained three-membered oxirane (epoxide) ring spiro-fused to a nine-membered carbocycle at position 1, with an ethyl ester substituent at the oxirane C-2 position . This compound is classified as both a spirooxirane and an α,β-epoxy ester, combining the reactivity of a small-ring epoxide with the synthetic versatility of an ester functional handle. It is commercially available as a research chemical (typical purity ≥95%) and is primarily utilized as an organic building block in exploratory synthesis and medicinal chemistry research .

Why Ring Size and Ester Identity Prevent Generic Substitution of Ethyl 1-Oxaspiro[2.7]decane-2-carboxylate


Within the 1-oxaspiro[2.n]alkane series, the cycloalkane ring size (n) dictates both the ground-state ring strain energy of the spiro-fused ring and the kinetic partitioning of radical or ionic ring-opening cascades [1]. The [2.7] system (derived from cyclooctanone) occupies a mechanistically distinct position: its seven-membered alkoxyl radical intermediate exhibits diminished β-scission rates compared to smaller-ring analogs (n = 1, 2), resulting in a unique product distribution upon cascade rearrangement that is not predictable from interpolation between the [2.5] and [2.11] systems [1]. Furthermore, the ethyl ester at C-2 is not a passive spectator; it introduces a carbonyl-conjugated electron-withdrawing group that modulates the epoxide's electrophilicity and provides a tractable handle for subsequent hydrolysis, reduction, or transesterification—functionality absent in the parent 1-oxaspiro[2.7]decane (CAS 185-88-6). Substituting a smaller-ring analog (e.g., [2.5]octane) or a different ester (e.g., methyl ester, CAS 73039-86-8) would fundamentally alter both the steric environment around the oxirane and the physicochemical profile, rendering direct interchange scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 1-Oxaspiro[2.7]decane-2-carboxylate Against In-Class Analogs


Ring-Expansion Cascade Regioselectivity: [2.7] System Favors Exo-Cyclization, Distinct from [2.3] and [2.4]

In a systematic study of spiroepoxymethyl radical cascades, the 1-oxaspiro[2.7]decane-derived system (substrate 12c, n = 4) demonstrated a dominant exo-cyclization preference, yielding 2-methylcyclooctanone (26c) as the major product. This stands in marked contrast to the 1-oxaspiro[2.3]hexane system (12a, n = 1) which favored endo-cyclization, and the 1-oxaspiro[2.4]heptane system (12b, n = 2) which showed an intermediate but also exo-dominant profile. The switch in regioselectivity is ring-size-dependent and is not a monotonic function of ring size, making the [2.7] system uniquely positioned [1].

Radical cascade rearrangement Ring expansion Regioselectivity Spirooxirane

Diminished Alkoxyl Radical β-Scission Rate in the [2.7] System: Mechanistic Consequence of Reduced Ring Strain

The EPR spectroscopic and product analysis study by Afzal & Walton explicitly noted that the seven-membered alkoxyl radical intermediate (3c) derived from the [2.7] spiroepoxide exhibits a diminished β-scission rate relative to its four- and five-membered ring counterparts (3a and 3b). This is mechanistically attributed to the reduced ring strain in the medium-sized ring. As a direct experimental consequence, trace amounts of the unscissioned intermediate 1-vinylcycloheptanol (21c) were detected—a species not observed for any smaller ring-size system under identical conditions [1]. This indicates that the [2.7] scaffold uniquely populates a kinetic regime where β-scission and hydrogen abstraction become competitive.

β-Scission kinetics Alkoxyl radical Ring strain Mechanistic differentiation

Computed Lipophilicity of the Parent [2.7] Scaffold: LogP Differentiation from Smaller-Ring and Unsaturated Analogs

The parent 1-oxaspiro[2.7]decane scaffold (CAS 185-88-6) has a computed LogP of 2.50 and a topological polar surface area (PSA) of 12.53 Ų [1]. By comparison, the unsaturated analog 1-oxaspiro[2.7]dec-6-ene (CAS 61771-90-2) exhibits XLogP of 2.0 and PSA of 12.5 Ų [2]. For the ethyl ester target compound, the additional ester moiety (contributing ~26 Ų PSA and ~0.5–0.7 LogP units based on fragment contributions) is expected to yield an estimated LogP of ~2.0–2.3 and PSA of ~38–39 Ų, positioning it as more hydrophilic than the parent hydrocarbon scaffold. This differentiates it from the methyl ester analog (CAS 73039-86-8, MW 198.26) where the shorter alkyl chain reduces lipophilicity (estimated LogP ~1.7–2.0), and from smaller-ring ethyl esters such as ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3, MW 184.23) which have both lower molecular weight and reduced hydrophobic surface area.

Lipophilicity LogP Polar surface area Physicochemical profiling

Spirooxirane Class Reactivity: Enhanced Nucleophilic and Acid-Catalyzed Ring-Opening vs. Epoxycycloalkanes

A comprehensive review by Kas'yan et al. established that spirooxiranes as a class exhibit enhanced reactivity toward nucleophilic ring-opening under neutral and alkaline conditions, and undergo versatile isomerizations and rearrangements under acidic catalysis, when compared to non-spiro epoxycycloalkanes [1]. The spiro-fusion of the oxirane to a second ring alters the electronic environment at the epoxide carbons, making them more susceptible to nucleophilic attack than in simple cycloalkene epoxides. This class-level differentiation is particularly relevant for the [2.7] system because the medium-ring (nine-membered) cycloalkane component introduces conformational flexibility absent in smaller-ring spirooxiranes, potentially enabling both enhanced reactivity and distinct stereochemical outcomes upon ring-opening.

Spirooxirane reactivity Epoxide ring-opening Nucleophilic attack Acid-catalyzed rearrangement

Ethyl Ester as a Differentiating Synthetic Handle: Hydrolytic and Reductive Versatility vs. Parent Spiroepoxide

The ethyl ester at C-2 of the oxirane ring provides a synthetic entry point for further derivatization that is absent in the unsubstituted 1-oxaspiro[2.7]decane (CAS 185-88-6). The ester can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions, reduced to the primary alcohol with LiAlH₄ or DIBAL-H, or transesterified to access different alkyl esters for structure-activity relationship studies [1]. This contrasts directly with the parent spiroepoxide (CAS 185-88-6), which lacks this functional handle and requires de novo functionalization at the oxirane carbon. The Wadsworth–Horner–Emmons methodology used by Afzal & Walton to prepare ester-substituted methylenecycloalkane precursors to spiroepoxides demonstrates the synthetic accessibility of this ester-bearing scaffold [1].

Ester hydrolysis Functional group interconversion Synthetic intermediate Carboxylic acid

Evidence-Based Application Scenarios for Ethyl 1-Oxaspiro[2.7]decane-2-carboxylate in Research and Industrial Procurement


Two-Carbon Ring-Expansion Synthesis of Methyl-Substituted Cyclooctanones via Radical Cascade

When a synthetic route requires a two-carbon ring expansion of a cyclooctanone derivative to produce 2-methylcyclooctanone as the major regioisomer, the [2.7] spiroepoxide scaffold is uniquely suited. The Afzal & Walton cascade demonstrates 44% exo-product yield (5.5:1 exo/endo ratio) for the [2.7] system, whereas the [2.3] system yields predominantly the endo product (0.31:1 exo/endo) and the [2.4] system gives a less selective 2:1 ratio [1]. This exo-selectivity is not achievable with smaller-ring spiroepoxide analogs, making the [2.7] ethyl ester the rational choice for synthesizing 2-substituted medium-ring ketones.

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity (LogP ~2.0–2.3) with a Tractable Ester Handle

In hit-to-lead or lead optimization campaigns where a spirocyclic epoxy ester scaffold is desired with a LogP window of approximately 2.0–2.3 (favorable for both passive permeability and aqueous solubility), the ethyl 1-oxaspiro[2.7]decane-2-carboxylate offers a distinct physicochemical profile. It is more lipophilic than the methyl ester analog (estimated LogP ~1.7–2.0) and the [2.5]octane ethyl ester (MW 184.23), while the ester group provides a vector for rapid analog generation via hydrolysis, amidation, or reduction—transformations not available with the parent spiroepoxide [2].

Mechanistic Probe for Ring-Strain-Dependent Alkoxyl Radical β-Scission Kinetics

The [2.7] spiroepoxide occupies a unique kinetic regime where the β-scission of its alkoxyl radical intermediate is slowed sufficiently (due to reduced ring strain in the seven-membered ring) to allow competitive bimolecular trapping—a phenomenon not observed for [2.3] or [2.4] systems [1]. Researchers studying the interplay between ring strain and radical reactivity can use the [2.7] ethyl ester as a mechanistically informative substrate, potentially enabling tandem reaction sequences that capitalize on the longer-lived alkoxyl radical intermediate.

Spirooxirane Reactivity Screening Platform for Nucleophilic Ring-Opening Method Development

Given the established enhanced reactivity of spirooxiranes toward nucleophiles under neutral and alkaline conditions compared to non-spiro epoxycycloalkanes [3], the [2.7] ethyl ester serves as a representative medium-ring spirooxirane substrate for developing novel ring-opening methodologies. Its nine-membered carbocycle introduces conformational flexibility absent in smaller-ring spirooxiranes, which may lead to distinct stereochemical outcomes upon nucleophilic attack, making it a valuable comparator in systematic reactivity studies across the spirooxirane series.

Quote Request

Request a Quote for Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.